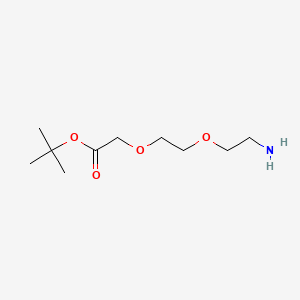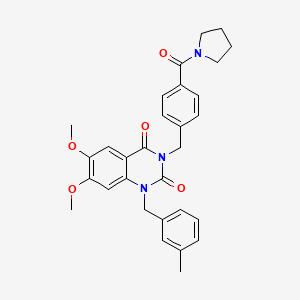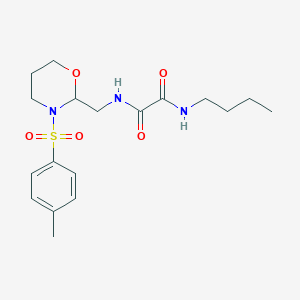
H2N-PEG2-CH2COOtBu
Overview
Description
H2N-PEG2-CH2COOtBu, also known as 2-((2-(2-(2-aminoethoxy)ethoxy)ethoxy)methyl)tributyl acetate, is a polyethylene glycol (PEG) derivative. PEG derivatives are widely used in the medical, pharmaceutical, and biotechnological industries due to their unique properties. H2N-PEG2-CH2COOtBu is a water-soluble, biocompatible, and non-toxic chemical compound that is used in numerous scientific research applications.
Scientific Research Applications
PEGylation in Protein and Peptide Chemistry
Polyethylene glycol (PEG), including H2N-PEG2-CH2COOtBu derivatives, is extensively utilized in the modification of biological macromolecules such as peptides and proteins for various pharmaceutical and biotechnical applications. The process, known as PEGylation, involves the covalent attachment of PEG to peptides and proteins to improve their pharmacological properties. This modification enhances the stability, solubility, and bioavailability of therapeutic proteins and peptides, while also reducing their immunogenicity and extending their half-life in circulation. PEGylation achieves this by shielding antigenic and immunogenic epitopes, altering biodistribution, and preventing rapid renal clearance and degradation by proteolytic enzymes (Roberts, Bentley, & Harris, 2002).
Enhancing Drug Delivery Systems
Functionalized PEG derivatives, such as H2N-PEG2-CH2COOtBu, play a crucial role in developing advanced drug delivery systems. They are used to modify the surface of drug carriers, including nanoparticles and liposomes, to evade the immune system and increase the targeted delivery of drugs to specific sites within the body. This functionalization leads to improved therapeutic outcomes and reduced side effects. The versatility of PEG in drug delivery is underscored by its ability to conjugate with various therapeutic molecules, thereby enhancing the efficacy and safety of treatments for a wide range of diseases (Chapman, 2002).
Innovations in Biomaterials
PEG-based biomaterials, including those incorporating H2N-PEG2-CH2COOtBu, are increasingly used in tissue engineering and regenerative medicine. The hydrophilicity, biocompatibility, and modifiable chemistry of PEG make it ideal for designing scaffolds that promote cell adhesion, proliferation, and differentiation. These properties are crucial for developing engineered tissues and organs that closely mimic natural biological structures. By adjusting the molecular weight and functional groups of PEG, researchers can tailor the physical and chemical characteristics of biomaterials to meet specific biomedical applications (Chan et al., 2013).
Advancements in Nanotechnology
The application of PEG derivatives extends into the realm of nanotechnology, where they are used to functionalize nanomaterials for biomedical applications, including imaging, diagnostics, and targeted therapy. PEGylation of nanoparticles improves their stability, dispersibility, and biocompatibility, while also facilitating the targeted delivery of diagnostic agents and drugs to specific cells or tissues. This technology has significant implications for cancer therapy, where PEGylated nanoparticles can be designed to selectively accumulate in tumor tissues, enhancing the efficacy of chemotherapeutic agents and reducing systemic toxicity (Yin et al., 2016).
properties
IUPAC Name |
tert-butyl 2-[2-(2-aminoethoxy)ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBRWOZVLSLRSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H2N-PEG2-CH2COOtBu | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2729962.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2729963.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2729964.png)
![3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one](/img/structure/B2729965.png)


![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2729969.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2729975.png)
![4-Amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1h-pyrazole-3-carboxamide hydrochloride](/img/structure/B2729976.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2729977.png)


![(2-Chloro-4-fluorophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2729984.png)